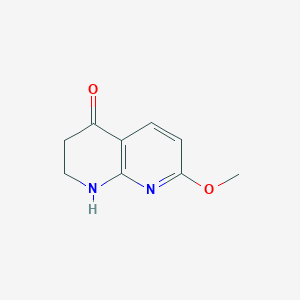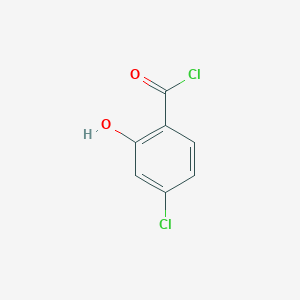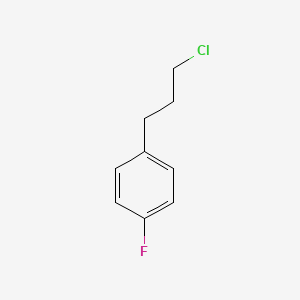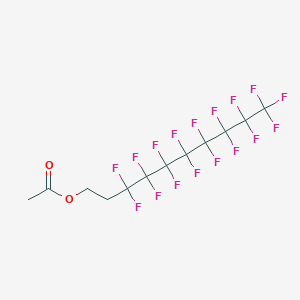![molecular formula C7H10ClN3O B1355107 3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol CAS No. 55662-19-6](/img/structure/B1355107.png)
3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol
Descripción general
Descripción
3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol, also known as 3-chloro-4-amino-1-propanol, is a synthetic compound used in a variety of scientific research applications. It is an important chemical reagent used in the synthesis of other compounds, and has been used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Supramolecular Structures : The molecule shows a very polarized molecular-electronic structure, which is significant in the study of hydrogen bonding, base pairing, and molecular packing in aminopyrimidine structures. This is crucial for understanding nucleic acid structures and functions (Cheng et al., 2011).
Kinase Inhibition and Anticancer Activity : Derivatives of this compound have been evaluated as inhibitors of Src kinase, with certain derivatives showing significant inhibitory potency and potential anticancer activity (Sharma et al., 2010).
Synthesis of Intermediates for HIV-1 Inhibitors : The compound has been used in the synthesis of intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, demonstrating its importance in the development of antiviral drugs (Ju Xiu-lia, 2015).
Crystal Structure Analysis : Studies on the crystal structure of related pyrimidin-4-one derivatives have provided insights into their hydrogen-bonding patterns, which is valuable in the design of pharmaceuticals (Gerhardt & Bolte, 2016).
Synthesis and Biological Properties : Research has been conducted on the synthesis of derivatives and their biological properties, such as anticonvulsive and n-cholinolytic activities, highlighting their potential in therapeutic applications (Papoyan et al., 2011).
Enzymatic Synthesis of Cyclic Polyamines : The compound has been used as a starting material for the enzymatic synthesis of cyclic polyamines, showing potential in drug and gene delivery (Cassimjee et al., 2012).
Synthesis of Radioligands : The compound has been used in the synthesis of radiolabelled high affinity antagonists for receptors, such as the corticotropin-releasing hormone type 1 receptor, important for cell-based binding assays (Hiebel et al., 2006).
Propiedades
IUPAC Name |
3-[(2-chloropyrimidin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-7-10-4-2-6(11-7)9-3-1-5-12/h2,4,12H,1,3,5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJXZBFICQTCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1NCCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

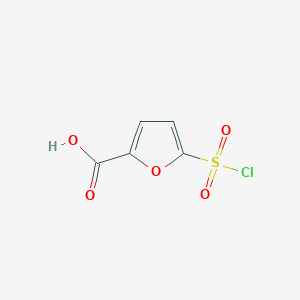
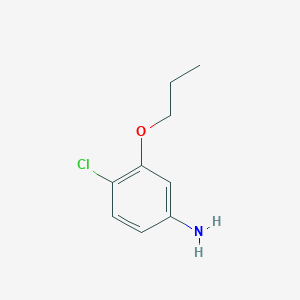
![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)
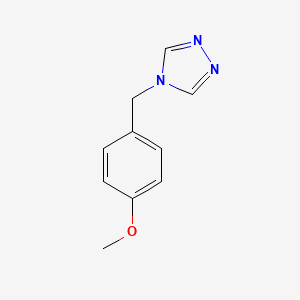
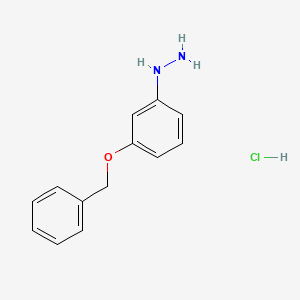
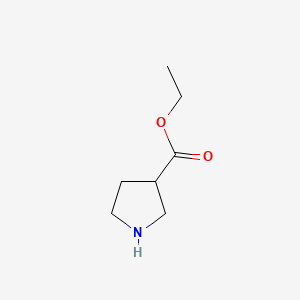
![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)
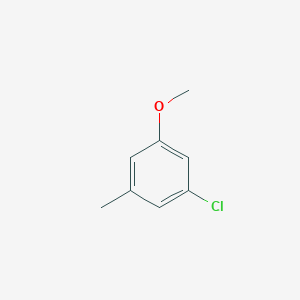
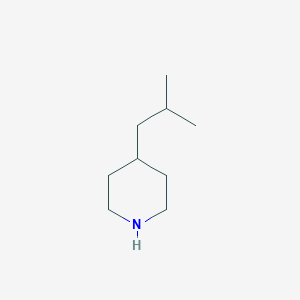
![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)
